N-(2-phenylethyl)-N'-(pyridin-2-ylmethyl)ethanediamide
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Overview
Description
N-(2-phenylethyl)-N’-(pyridin-2-ylmethyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group and a pyridin-2-ylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-N’-(pyridin-2-ylmethyl)ethanediamide typically involves the reaction of 2-phenylethylamine with pyridin-2-ylmethylamine in the presence of an appropriate coupling reagent. Commonly used coupling reagents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of N-(2-phenylethyl)-N’-(pyridin-2-ylmethyl)ethanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-N’-(pyridin-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-phenylethyl)-N’-(pyridin-2-ylmethyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-N’-(pyridin-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target of interest.
Comparison with Similar Compounds
N-(2-phenylethyl)-N’-(pyridin-2-ylmethyl)ethanediamide can be compared with other similar compounds, such as:
N-(2-phenylethyl)-N’-(pyridin-3-ylmethyl)ethanediamide: Similar structure but with the pyridine ring attached at the 3-position.
N-(2-phenylethyl)-N’-(pyridin-4-ylmethyl)ethanediamide: Similar structure but with the pyridine ring attached at the 4-position.
N-(2-phenylethyl)-N’-(pyridin-2-ylethyl)ethanediamide: Similar structure but with an ethyl linker instead of a methyl linker.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structure.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(2-phenylethyl)-N'-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C16H17N3O2/c20-15(18-11-9-13-6-2-1-3-7-13)16(21)19-12-14-8-4-5-10-17-14/h1-8,10H,9,11-12H2,(H,18,20)(H,19,21) |
InChI Key |
URMILILLUIFCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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